2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide 2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1357948-19-6
VCID: VC7683679
InChI: InChI=1S/C19H17FN4O3/c20-15-6-1-12(2-7-15)9-21-16(25)11-24-10-14(5-8-17(24)26)19-22-18(23-27-19)13-3-4-13/h1-2,5-8,10,13H,3-4,9,11H2,(H,21,25)
SMILES: C1CC1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F
Molecular Formula: C19H17FN4O3
Molecular Weight: 368.368

2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide

CAS No.: 1357948-19-6

Cat. No.: VC7683679

Molecular Formula: C19H17FN4O3

Molecular Weight: 368.368

* For research use only. Not for human or veterinary use.

2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide - 1357948-19-6

CAS No. 1357948-19-6
Molecular Formula C19H17FN4O3
Molecular Weight 368.368
IUPAC Name 2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Standard InChI InChI=1S/C19H17FN4O3/c20-15-6-1-12(2-7-15)9-21-16(25)11-24-10-14(5-8-17(24)26)19-22-18(23-27-19)13-3-4-13/h1-2,5-8,10,13H,3-4,9,11H2,(H,21,25)
Standard InChI Key AFHKDWVNBWSOLY-UHFFFAOYSA-N
SMILES C1CC1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F

Chemical Identity and Structural Features

Molecular Properties

The compound has a molecular formula of C₁₉H₁₇FN₄O₃ and a molecular weight of 368.368 g/mol. Key structural components include:

  • Pyridinone ring: A 2-oxopyridin-1(2H)-yl moiety providing hydrogen-bonding capacity.

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle with a cyclopropyl substituent at position 3, enhancing lipophilicity and metabolic stability.

  • Acetamide side chain: Linked to a 4-fluorobenzyl group, which may influence target binding and pharmacokinetics.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₇FN₄O₃
Molecular Weight368.368 g/mol
IUPAC Name2-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(4-fluorobenzyl)acetamide
SMILESC1CC1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F
SolubilityNot available

Synthetic Pathways and Modifications

Synthesis Strategy

The compound is synthesized via a multi-step route:

  • Oxadiazole formation: Cyclopropylamidoxime reacts with a pyridinone-carboxylic acid derivative under cyclodehydration conditions .

  • Acetamide coupling: The pyridinone-oxadiazole intermediate is alkylated with bromoacetyl chloride, followed by amidation with 4-fluorobenzylamine .

Structural Analogues

Modifications to the benzyl group (e.g., 2,4-difluorobenzyl) or oxadiazole substituents (e.g., methyl, trifluoromethyl) have been reported to modulate bioactivity . For example:

  • N-(2,4-Difluorobenzyl) analogue: Shows a molecular weight of 386.4 g/mol and enhanced metabolic stability .

  • Thioether-linked derivatives: Demonstrated improved solubility in related compounds.

CompoundTarget ActivityIC₅₀/MIC
N-(4-Fluorobenzyl) derivativeCOX-2 inhibition1.8 μM
N-(2,4-Difluorobenzyl) analogueBacterial growth suppressionMIC = 4 μg/mL
Thioether-linked variantCaspase-3 activation0.7 μM

In Silico and Experimental Studies

Molecular Docking

Docking simulations predict strong interactions with:

  • COX-2: Binding energy of −9.2 kcal/mol via hydrogen bonds with Tyr385 and Ser530.

  • DNA gyrase: Hydrophobic interactions with Phe464 and Arg476, explaining antimicrobial potential .

ADMET Profiles

  • Lipophilicity: LogP = 2.8 (predicted), indicating moderate blood-brain barrier permeability .

  • CYP inhibition: Low affinity for CYP3A4 (IC₅₀ > 10 μM), reducing drug-drug interaction risks .

Challenges and Future Directions

  • Solubility optimization: Structural modifications (e.g., PEGylation) could address poor aqueous solubility .

  • In vivo validation: Efficacy and toxicity studies in animal models are needed to confirm preclinical potential.

  • Target identification: Proteomics and CRISPR screens may elucidate novel mechanisms of action .

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